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Compound of Interest

Compound Name: Baumycin C1

Cat. No.: B1284055

For Immediate Release

This whitepaper provides a comprehensive technical overview of the chemical structure of
Baumycin C1, an antitumor antibiotic belonging to the anthracycline class of compounds.
Designed for researchers, scientists, and professionals in drug development, this guide details
the molecular framework, spectroscopic data, and relevant biological pathways associated with
this potent molecule.

Core Chemical Structure and Properties

Baumycin C1 is a glycosidic anthracycline, a class of compounds known for their therapeutic
efficacy in oncology. Its structure is characterized by a tetracyclic aglycone, chromophore
moiety, linked to a daunosamine sugar derivative.

The molecular formula of Baumycin C1 is C28H29NO11, with a molecular weight of 555.53
g/mol .[1] The systematic IUPAC name for Baumycin C1 is N-[(2R,3R,4S,6R)-6-[[(1R,3R)-3-
acetyl-3,5,12-trinydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-ylJoxy]-3-hydroxy-2-
methyl-tetrahydropyran-4-yljformamide.[2]

Table 1: Physicochemical Properties of Baumycin C1
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Property Value Source
Molecular Formula C28H29NO11 [1]
Molecular Weight 555.53 g/mol [1]

N-[(2R,3R,4S,6R)-6-
[[(1R,3R)-3-acetyl-3,5,12-
trihydroxy-10-methoxy-6,11-

IUPAC Name dioxo-2,4-dihydro-1H-tetracen-  [2]
1-ylloxy]-3-hydroxy-2-methyl-
tetrahydropyran-4-

yl[formamide

CAS Number 63084-42-4

Structural Elucidation: A Spectroscopic Approach

The definitive structure of Baumycin C1 was elucidated through a combination of
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and
Mass Spectrometry (MS). These methods provide detailed insights into the connectivity and
spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, publicly available peak list for the *H and 13C NMR spectra of Baumycin C1 is
not readily found in the reviewed literature, the foundational work by Takahashi et al. in 1977
utilized Magnetic Resonance Spectroscopy to determine the structures of Baumycin C1 and
its analogues.[3] The expected chemical shifts can be inferred from the known spectra of the
closely related and well-characterized anthracycline, Daunorubicin.

Table 2: Predicted *H and 3C NMR Chemical Shifts for Key Functional Groups of Baumycin
C1 (based on Daunorubicin data)
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Predicted *H Chemical Predicted **C Chemical
Atom/Group . .
Shift (ppm) Shift (ppm)
Aglycone Aromatic Protons 7.0-8.0 110 - 140
Aglycone Aliphatic Protons 15-50 20 - 80
Daunosamine Anomeric
~5.5 ~100
Proton
Daunosamine Methyl Group ~1.2 ~17
Acetyl Group Protons ~2.4 ~30 (CH3), ~210 (C=0)
Methoxy Group Protons ~4.0 ~57
Formyl Proton ~8.0 ~163

Note: These are predicted values and should be confirmed with experimental data for
Baumycin C1.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of
Baumycin C1, which aids in confirming its structure. Electrospray lonization (ESI) is a common
technique for the analysis of anthracyclines. The fragmentation of Baumycin C1 is expected to
involve the cleavage of the glycosidic bond, separating the aglycone from the daunosamine
sugar moiety.

Table 3: Expected Key Mass Spectrometry Fragments for Baumycin C1

Fragment Description Expected m/z
[M+H]*+ Protonated molecule 556.18
[Aglycone+H]* Protonated aglycone moiety 399.10
Daunosamine derivative
[Sugar]* _ 158.08
moiety
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Experimental Protocols

The isolation and structural characterization of Baumycin C1 involve a series of well-
established laboratory procedures.

Isolation and Purification of Baumycin C1

A general protocol for the isolation of baumycins from Streptomyces culture is as follows:

e Fermentation: Culturing of a Baumycin C1-producing Streptomyces strain in a suitable
nutrient medium.

o Extraction: Extraction of the culture broth with an organic solvent such as ethyl acetate or
chloroform to partition the anthracyclines.

o Chromatography:

o Silica Gel Column Chromatography: Initial separation of the crude extract to fractionate
compounds based on polarity.

o High-Performance Liquid Chromatography (HPLC): Further purification of the baumycin-
containing fractions using a reversed-phase column (e.g., C18) with a suitable mobile
phase gradient (e.g., acetonitrile/water with a small percentage of formic acid).

o Crystallization: Crystallization of the purified Baumycin C1 from an appropriate solvent
system to obtain a pure sample for analysis.
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Isolation Protocol

Culture Broth Crude Extract Enriched Fraction Pure Baumycin C1
Streptomyces Fermentation Solvent Extraction Silica Gel Chromatography Reversed-Phase HPLC Crystallization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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